Fluphenazine decanoate N-1-oxide

説明

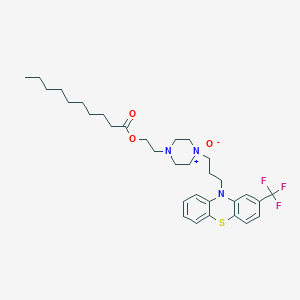

Fluphenazine decanoate N-1-oxide is a chemical compound known for its applications in the field of medicine, particularly in the treatment of psychiatric disorders. It is a derivative of phenothiazine, a class of antipsychotic drugs. This compound is characterized by the presence of a trifluoromethyl group attached to the phenothiazine ring, which enhances its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fluphenazine decanoate N-1-oxide involves several steps:

Alkylation: The initial step involves the alkylation of hydroxyethylpiperazine with bromoethyl decanoate.

Condensation: The alkylated product is then condensed with 2-(trifluoromethyl)phenothiazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

化学反応の分析

Types of Reactions

Fluphenazine decanoate N-1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

科学的研究の応用

Pharmacological Profile

Fluphenazine decanoate N-1-oxide acts as a long-acting injectable formulation that provides sustained therapeutic effects. The compound is characterized by its high potency and extended duration of action, which allows for less frequent dosing compared to oral formulations. The pharmacological effects are primarily mediated through dopamine receptor antagonism in the central nervous system, which is crucial for managing symptoms of schizophrenia.

Treatment of Schizophrenia

This compound is primarily used in the management of schizophrenia. Its long-acting formulation reduces the need for daily medication adherence, thus improving compliance among patients who may struggle with oral medications. Clinical studies have shown that fluphenazine decanoate can effectively reduce relapse rates compared to placebo treatments .

Management of Acute Psychotic Episodes

In acute settings, this compound can be administered to stabilize patients experiencing severe psychotic episodes. Its rapid onset and prolonged effect make it suitable for emergency interventions in psychiatric care.

Case Study 1: Bradycardia Induced by Fluphenazine Decanoate

A notable case involved a 29-year-old male patient who developed bradycardia following administration of fluphenazine decanoate. This case highlights the importance of monitoring cardiovascular responses in patients receiving this medication. The bradycardia occurred 36 hours post-injection and resolved after discontinuation of the drug, emphasizing the need for careful cardiac monitoring during treatment .

Case Study 2: Efficacy in Long-term Treatment

Another study examined the long-term efficacy of fluphenazine decanoate in a cohort of patients with chronic schizophrenia. The findings indicated that patients maintained on this treatment exhibited significant improvements in overall functioning and a reduction in psychotic symptoms over a one-year period .

Safety and Adverse Effects

While this compound is effective in managing psychotic disorders, it is associated with several potential adverse effects, including:

- Extrapyramidal symptoms (EPS)

- Sedation

- Weight gain

- Cardiovascular issues such as hypotension or bradycardia

Monitoring for these side effects is essential, particularly during the initial phases of treatment or after dosage adjustments.

作用機序

The mechanism of action of Fluphenazine decanoate N-1-oxide involves its interaction with dopamine receptors in the brain. By binding to these receptors, the compound inhibits the overactivity of dopamine, which is associated with psychotic symptoms. This modulation of neurotransmitter activity helps in stabilizing mood and reducing symptoms of psychosis .

類似化合物との比較

Similar Compounds

Fluphenazine: Another phenothiazine derivative with similar antipsychotic properties.

Chlorpromazine: A widely used antipsychotic with a different side chain structure.

Thioridazine: Known for its sedative effects and used in the treatment of schizophrenia.

Uniqueness

Fluphenazine decanoate N-1-oxide is unique due to the presence of the trifluoromethyl group, which enhances its pharmacological activity and provides a distinct profile in terms of potency and side effects compared to other phenothiazine derivatives .

生物活性

Fluphenazine decanoate N-1-oxide is a derivative of fluphenazine, a typical antipsychotic medication belonging to the phenothiazine class. This compound is primarily utilized in the treatment of schizophrenia and other psychotic disorders. The biological activity of this compound encompasses its pharmacological effects, metabolic pathways, and potential neurotoxicity, which are critical for understanding its therapeutic applications and safety profile.

Chemical Structure and Pharmacokinetics

Fluphenazine decanoate is characterized by its long-acting formulation, which allows for sustained release after intramuscular injection. The compound has a molecular formula of and a molecular weight of 591.8 g/mol. The esterification with decanoic acid significantly prolongs the drug's duration of action compared to its hydrochloride counterpart, with peak plasma concentrations typically achieved within 24 hours post-injection and an elimination half-life ranging from 7 to 10 days .

Table 1: Pharmacokinetic Properties of Fluphenazine Decanoate

| Property | Value |

|---|---|

| Molecular Formula | C32H44F3N3O2S |

| Molecular Weight | 591.8 g/mol |

| Peak Plasma Concentration | ~24 hours post-injection |

| Half-Life | 7-10 days |

Fluphenazine exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors in the central nervous system (CNS). This action reduces dopaminergic activity, which is often elevated in psychotic disorders. Additionally, fluphenazine interacts with various neurotransmitter systems, including adrenergic, histaminic, and muscarinic receptors, contributing to its overall pharmacological profile .

Metabolism and Excretion

The metabolism of fluphenazine involves several pathways, predominantly through cytochrome P450 enzymes. Key metabolites include fluphenazine sulfoxide, 7-hydroxyfluphenazine, and fluphenazine N-oxide. These metabolites exhibit varying degrees of biological activity; for example, 7-hydroxyfluphenazine has been noted to possess antidopaminergic properties . The drug is primarily excreted via urine and feces after hepatic metabolism .

Clinical Studies and Case Reports

Recent studies have highlighted both the therapeutic efficacy and potential neurotoxicity associated with this compound. A notable case involved a patient who developed severe parkinsonism following administration of fluphenazine, underscoring the risk of extrapyramidal side effects common with typical antipsychotics .

Case Study Overview

- Patient Profile : 31-year-old female

- Condition : Severe parkinsonism

- Outcome : Transient symptoms with permanent memory loss observed

- : Highlights the need for careful monitoring during treatment with fluphenazine derivatives .

Neurotoxicity and Side Effects

This compound is associated with several side effects typical of high-potency antipsychotics. These include:

特性

IUPAC Name |

2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-20-36-18-22-38(40,23-19-36)21-11-17-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOSDRUMJXXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997360 | |

| Record name | 2-(4-Oxo-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}-4lambda~5~-piperazin-1-yl)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76013-31-5 | |

| Record name | Fluphenazine decanoate N-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076013315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Oxo-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}-4lambda~5~-piperazin-1-yl)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine Decanoate N1-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRE263JM3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。